2-((6-amino-1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Description
2-((6-amino-1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O2S2 and its molecular weight is 451.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Heterocyclic Compound Development
Development of Anti-Inflammatory and Analgesic Agents
This compound has been used in the synthesis of various heterocyclic compounds, demonstrating potential as anti-inflammatory and analgesic agents. Its derivatives show promise in inhibiting cyclooxygenase-1/2 (COX-1/2), providing analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Novel Synthesis Techniques
Research also includes innovative methods of synthesizing related compounds, which could have implications for developing new pharmaceuticals and research tools (Yu et al., 2014).
Antimicrobial Activity
Certain derivatives of this compound have been explored for their antimicrobial properties. These include the synthesis of heterocycles incorporating antipyrine moiety, which have been evaluated for their potential as antimicrobial agents (Bondock et al., 2008).
Antitumor Activity and Potential Cancer Therapeutics
Evaluation in Antitumor Activity
Some derivatives of this compound have been synthesized and assessed for their antitumor activity. This involves screening against various human tumor cell lines, indicating potential in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Development of New Heterocyclic Derivatives
The compound's structure has been utilized in synthesizing new heterocyclic compounds with potential antitumor properties. This includes the exploration of various ring systems and their effects on tumor cells (Shams et al., 2010).
Synthesis of Pyrimidin-4-one Derivatives
Research into pyrazolo[3,4-d]pyrimidin-4-ones, derived from this compound, shows promising antitumor activity, especially against specific cancer cell lines like MCF-7 human breast adenocarcinoma (Abdellatif et al., 2014).
Other Applications
Structural Analysis and Chemical Transformation
Studies have also focused on the structural analysis of derivatives and their chemical transformation, providing deeper insights into their potential applications and behavior under different conditions (Trilleras et al., 2008).
Synthesis of Acetamides and Anticonvulsant Activity
The synthesis of acetamide derivatives from this compound and their evaluation as anticonvulsant agents highlight another therapeutic avenue. These studies involve exploring the structure-activity relationship and pharmacological properties (Severina et al., 2020).
Microwave Irradiative Cyclocondensation
The use of microwave irradiative cyclocondensation in the synthesis of pyrimidine linked heterocyclics demonstrates an advanced method of compound development. This method is significant for both its efficiency and potential in creating novel compounds with varied biological activities (Deohate & Palaspagar, 2020).
Properties
IUPAC Name |
2-[6-amino-1-(3,4-dimethylphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S2/c1-12-4-7-16-17(8-12)31-21(24-16)25-20(29)11-30-22-26-19(28)10-18(23)27(22)15-6-5-13(2)14(3)9-15/h4-10H,11,23H2,1-3H3,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXRANOUHBYRFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=O)C=C(N3C4=CC(=C(C=C4)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.